N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, also known as 4-AM-2-IPB, is a novel compound that has been increasingly studied in recent years due to its potential applications in a variety of scientific fields. It is an amide derivative of 2-methylphenyl and isopentyloxybenzene, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Histone Deacetylase Inhibition
Benzamide derivatives have been explored for their role as histone deacetylase (HDAC) inhibitors, with potential implications in cancer therapy. A study described the synthesis and biological evaluation of a series of compounds, highlighting their selective inhibition of HDACs and their promising anticancer activities in vitro and in vivo (Zhou et al., 2008).
Anticonvulsant Activity
Research has also focused on the anticonvulsant properties of benzamide derivatives. Compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known for their potent anticonvulsant effects, have been synthesized and evaluated, showing superiority to phenytoin in specific seizure models (Lambert et al., 1995).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been reported, demonstrating the synthetic versatility of benzamide compounds in producing biologically interesting molecules (Singh et al., 2017).
Antioxidant Activity
Amino-substituted benzamide derivatives have been investigated for their antioxidant activity, with studies focusing on their electrochemical oxidation mechanisms to understand their free radical scavenging capabilities (Jovanović et al., 2020).
Gastrokinetic Agents
Novel benzamides have been synthesized and evaluated for their gastrokinetic activity, showing potential in enhancing gastric emptying and offering insights into structure-activity relationships within this class of compounds (Kato et al., 1992).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-9-8-15(20)12-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEYIMCVITXETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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